molecular formula C5H3Cl3N2 B1314572 3,4,5-Trichloropyridin-2-amine CAS No. 55933-91-0

3,4,5-Trichloropyridin-2-amine

Cat. No.: B1314572
CAS No.: 55933-91-0
M. Wt: 197.45 g/mol
InChI Key: BWSNIHZGJLDIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl3N2. It is a colorless solid that is soluble in water and insoluble in organic solvents . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3,4,5-Trichloropyridin-2-amine has several applications in scientific research, including:

Safety and Hazards

The safety information for 3,4,5-Trichloropyridin-2-amine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to keep the product in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridin-2-amine can be synthesized by reacting 2-amino-4-chloropyridine with phosphorus oxychloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4,5-Trichloropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,4-Dichloropyridin-2-amine
  • 3,5-Dichloropyridin-2-amine
  • 2-Amino-4-chloropyridine

Comparison: 3,4,5-Trichloropyridin-2-amine is unique due to the presence of three chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.

Properties

IUPAC Name

3,4,5-trichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNIHZGJLDIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472825
Record name 3,4,5-trichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55933-91-0
Record name 3,4,5-trichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.